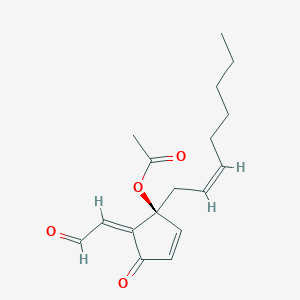
Éster metílico del ácido paederosídico
Descripción general
Descripción
El éster metílico del ácido paederosídico es un glucósido iridoide de origen natural aislado de la planta Paederia scandens, comúnmente conocida como “skunkvine” o “stinkvine”. Este compuesto es conocido por su significativa actividad analgésica central, que se logra al activar los canales de potasio sensibles al ATP en el cerebro y la médula espinal .
Aplicaciones Científicas De Investigación
El éster metílico del ácido paederosídico tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El éster metílico del ácido paederosídico ejerce sus efectos activando los canales de potasio sensibles al ATP en el cerebro y la médula espinal. Esta activación aumenta el umbral del dolor, lo que lleva a una significativa actividad analgésica central . El mecanismo de acción del compuesto implica la unión a los canales de potasio y la mejora de su actividad, lo que da lugar a la hiperpolarización de las neuronas y a una reducción de las señales de dolor .
Análisis Bioquímico
Biochemical Properties
Paederosidic acid methyl ester plays a crucial role in biochemical reactions by activating ATP-sensitive potassium channels. This activation enhances the threshold of pain, exhibiting significant central analgesic activity . The compound interacts with various enzymes and proteins, including potassium channels and possibly nitric oxide synthase, influencing the NO-cGMP-ATP sensitive potassium channel pathway . These interactions are essential for its analgesic effects, particularly in the brain and spinal cord.
Cellular Effects
Paederosidic acid methyl ester affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s activation of ATP-sensitive potassium channels impacts cell signaling pathways involved in pain perception and analgesia
Molecular Mechanism
The molecular mechanism of paederosidic acid methyl ester involves its binding interactions with ATP-sensitive potassium channels. By activating these channels, the compound enhances the threshold of pain, providing central analgesic effects . This activation likely involves changes in gene expression and enzyme activity, contributing to its overall analgesic properties. The exact molecular interactions and pathways remain an area of active research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of paederosidic acid methyl ester change over time. The compound exhibits stability under specific storage conditions, such as at -80°C for up to six months . Over time, its analgesic effects may diminish due to degradation or changes in its chemical structure. Long-term studies in vitro and in vivo have shown that the compound maintains its analgesic properties, although its efficacy may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of paederosidic acid methyl ester vary with different dosages in animal models. At lower doses, the compound effectively enhances pain thresholds without significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, including potential impacts on cellular function and metabolism. Threshold effects have been observed, indicating that there is an optimal dosage range for its analgesic properties.
Metabolic Pathways
Paederosidic acid methyl ester is involved in metabolic pathways related to the NO-cGMP-ATP sensitive potassium channel pathway . It interacts with enzymes such as nitric oxide synthase, influencing the production of nitric oxide and subsequent activation of potassium channels. These interactions affect metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, paederosidic acid methyl ester is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall efficacy and function. The compound’s distribution within the brain and spinal cord is particularly important for its analgesic properties.
Subcellular Localization
Paederosidic acid methyl ester exhibits specific subcellular localization, which is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interactions with ATP-sensitive potassium channels and other biomolecules, contributing to its analgesic effects.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El éster metílico del ácido paederosídico se aísla típicamente de las partes aéreas de Paederia scandens. El proceso de extracción implica el uso de disolventes como metanol, etanol o DMSO para disolver el compuesto a partir del material vegetal . El extracto se somete entonces a diversas técnicas cromatográficas, como la cromatografía en columna y la cromatografía líquida de alta resolución (HPLC), para purificar el compuesto .
Métodos de producción industrial
los métodos de extracción y purificación utilizados en los laboratorios pueden ampliarse para la producción industrial si es necesario .
Análisis De Reacciones Químicas
Tipos de reacciones
El éster metílico del ácido paederosídico experimenta varios tipos de reacciones químicas, entre las que se incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.
Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).
Reducción: Los agentes reductores comunes incluyen el borohidruro de sodio (NaBH₄) y el hidruro de litio y aluminio (LiAlH₄).
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del éster metílico del ácido paederosídico puede llevar a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Comparación Con Compuestos Similares
Compuestos similares
Paederosido: Otro glucósido iridoide aislado de Paederia scandens, conocido por sus propiedades antiinflamatorias y analgésicas.
Asperuloside: Un glucósido iridoide que se encuentra en diversas plantas, conocido por sus actividades antiinflamatorias y antioxidantes.
Metil paederosidato: Un derivado del éster metílico del ácido paederosídico con actividades biológicas similares.
Unicidad
El éster metílico del ácido paederosídico es único debido a su activación específica de los canales de potasio sensibles al ATP, lo que lo distingue de otros glucósidos iridoides. Este mecanismo de acción único lo convierte en un compuesto valioso para el estudio de la modulación del dolor y el desarrollo de nuevas terapias analgésicas .
Propiedades
IUPAC Name |
methyl (1S,4aS,5S,7aS)-5-hydroxy-7-(methylsulfanylcarbonyloxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O12S/c1-27-16(25)8-6-28-17(31-18-15(24)14(23)13(22)10(4-20)30-18)11-7(3-9(21)12(8)11)5-29-19(26)32-2/h3,6,9-15,17-18,20-24H,4-5H2,1-2H3/t9-,10+,11+,12-,13+,14-,15+,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDNZIPLLDTLQK-DILZHRMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C2C1C(C=C2COC(=O)SC)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@H]2[C@@H]1[C@H](C=C2COC(=O)SC)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122413-01-8 | |
| Record name | Paederosidic acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122413018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Paederosidic Acid Methyl Ester (PAME) and where is it found?
A1: Paederosidic Acid Methyl Ester (PAME) is an iridoid glucoside, a type of natural product often found in plants. It is isolated from Paederia scandens, a plant used in traditional Chinese medicine. []
Q2: What are the potential therapeutic benefits of PAME?
A2: Research suggests that PAME exhibits antinociceptive activity, meaning it may help relieve pain. [, ] Additionally, Paederia scandens extracts, in which PAME is a key component, have shown antidiarrheal activity. []
Q3: How does PAME exert its antidiarrheal effect?
A3: Studies indicate that PAME, along with other active components in the n-butanol fraction of Paederia scandens (PSNB), might regulate the PI3K/Akt/NF-κB signaling pathway, contributing to its antidiarrheal effect. [] Network pharmacology analysis further suggests that PAME may interact with targets like EGFR, AKT1, and PIK3CA, which are relevant to this pathway and involved in diarrhea. []
Q4: Are there other iridoid glycosides present in Paederia scandens along with PAME?
A4: Yes, Paederia scandens contains several iridoid glycosides in addition to PAME, including paederosidic acid, paederoside, asperuloside, and deacetyl asperuloside. These compounds have been identified in various studies investigating the plant's chemical constituents. [, , , , ]
Q5: Have there been any studies on the pharmacokinetics of PAME?
A5: Yes, a study investigated the pharmacokinetics of PAME and other iridoid glycosides from Paederia scandens extract in rats after intravenous and oral administration using LC-MS/MS analysis. The bioavailability of PAME was determined to be within the range of those investigated. []
Q6: What analytical techniques are used to identify and quantify PAME?
A6: Several analytical techniques have been employed to characterize and quantify PAME, including:
- HPLC-ESI-MS: This technique is used to separate, identify, and quantify PAME in plant extracts and biological samples. []
- LC-MS/MS: This highly sensitive and selective method allows for the simultaneous determination of PAME and other related iridoid glycosides in complex mixtures like plasma. []
- NMR Spectroscopy: Both 1D and 2D NMR spectroscopic data are crucial for elucidating the chemical structure of PAME and confirming its identity. []
Q7: Has the relationship between the structure of PAME and its activity been studied?
A7: While specific structure-activity relationship (SAR) studies focusing solely on PAME modifications and their impact on activity haven't been extensively reported in the provided abstracts, research indicates that PAME, paederosidic acid, paederoside, and 6′-O-E-feruloylmonotropein show favorable docking energies with EGFR, AKT1, and PIK3CA compared to other chemical constituents in the n-butanol fraction of Paederia scandens. [] This suggests that subtle structural differences within this class of compounds can impact their interaction with potential targets and potentially influence their biological activity. Further research focusing on PAME analogs and their SAR would provide a more comprehensive understanding of the structural features essential for its activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




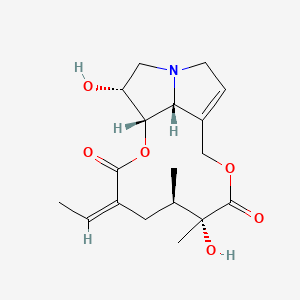
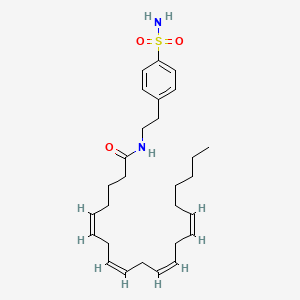
![[4-[(E)-[(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B1237191.png)
![methyl 2-[3-[(E)-[(2-quinolin-8-yloxyacetyl)hydrazinylidene]methyl]indol-1-yl]acetate](/img/structure/B1237194.png)
![[(2S)-1-[[(2S)-1-[[(2S,3S)-1-cyclohexyl-3-hydroxy-6-methylheptan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl] N-methyl-N-[2-[methyl(morpholine-4-carbonyl)amino]ethyl]carbamate;hydrochloride](/img/structure/B1237195.png)
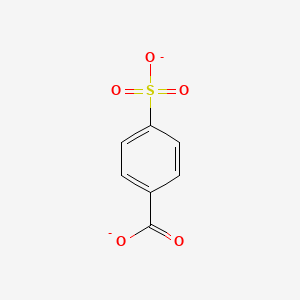
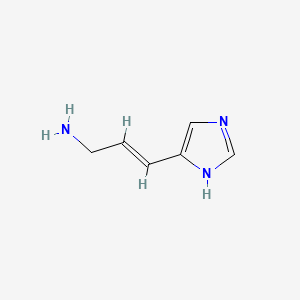
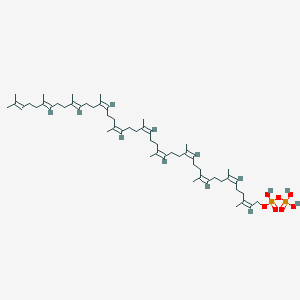
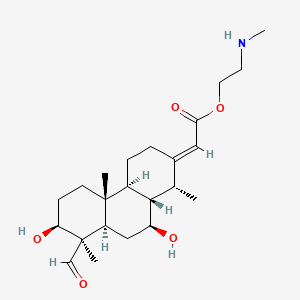
![[(3R,4R,14R,19S)-19-amino-22-chloro-4-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-23-hydroxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(23),5,7,9,11,13(25),20(24),21-octaen-14-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate](/img/structure/B1237204.png)

